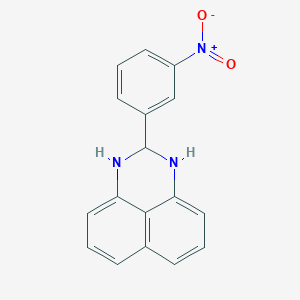

2-(3-nitrophenyl)-2,3-dihydro-1H-perimidine

Beschreibung

Eigenschaften

IUPAC Name |

2-(3-nitrophenyl)-2,3-dihydro-1H-perimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O2/c21-20(22)13-7-1-6-12(10-13)17-18-14-8-2-4-11-5-3-9-15(19-17)16(11)14/h1-10,17-19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSUMEMPNPZHKGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)NC(NC3=CC=C2)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Nano-γ-Al2O3/BFn/Fe3O4-Catalyzed Grinding-Sonication Method

The reaction of naphthalene-1,8-diamine (1 mmol) with 3-nitrobenzaldehyde (1 mmol) in ethanol, catalyzed by nano-γ-Al2O3/BFn/Fe3O4 (0.03 g), represents a magnetically separable catalytic system. The procedure involves sonication at 80 W power until reaction completion (monitored by TLC). Post-reaction, the catalyst is removed via an external magnet, and the product is precipitated by pouring the ethanolic solution into ice-cold water. Recrystallization from ethanol yields pure this compound.

Key Advantages :

Molecular Iodine-Catalyzed Room-Temperature Synthesis

Spectroscopic Characterization of this compound

Infrared (IR) Spectroscopy

The IR spectrum (KBr) displays characteristic bands at:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (DMSO-d6, 300 MHz) :

-

¹³C NMR : Signals at δ 112–148 ppm confirm aromatic carbons, with a distinct peak at δ 85 ppm for the methine carbon.

Mechanistic Insights

The formation of this compound proceeds via acid-catalyzed cyclocondensation. In the iodine-catalyzed route, molecular iodine activates the aldehyde carbonyl group, facilitating nucleophilic attack by the naphthalene diamine. Subsequent dehydration and cyclization yield the dihydroperimidine core. For nano-γ-Al2O3/BFn/Fe3O4, the Lewis acidic sites (Al³⁺, BF3) polarize the carbonyl group, accelerating imine formation and cyclization.

Environmental and Practical Considerations

-

Waste Minimization : Both methodologies reduce hazardous waste generation. The nano-catalytic system’s reusability (up to five cycles without significant activity loss) enhances sustainability.

-

Scalability : The iodine method’s simplicity and room-temperature conditions make it amenable to large-scale synthesis .

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

Antimicrobial Activity

Research indicates that perimidine derivatives, including 2-(3-nitrophenyl)-2,3-dihydro-1H-perimidine, exhibit significant antimicrobial properties. A study demonstrated that several synthesized perimidine derivatives showed enhanced antibacterial and antifungal activities compared to standard drugs. The presence of the nitro group in the 3-position of the phenyl ring is believed to contribute to these biological activities by enhancing electron affinity and reactivity towards microbial targets .

Antitumor Properties

Perimidines have been associated with anti-tumor activity. The compound shows promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have indicated that derivatives of this compound can effectively reduce the viability of cancer cells, suggesting potential as a chemotherapeutic agent .

Synthesis and Chemical Properties

The synthesis of this compound can be achieved through several methods, including catalytic processes using solid acids or zeolites. These methods often yield high purity and good yields, making them suitable for industrial applications .

| Synthesis Method | Yield (%) | Catalyst Used | Notes |

|---|---|---|---|

| Solid Acid Catalysis | 85 | Amberlyst 15 | Eco-friendly protocol |

| Zeolite Catalysis | 90 | Natural zeolites | Efficient at room temperature |

| Nano-catalyst | 92 | Nano-γ-Al2O3 | Enhanced reaction rates |

Industrial Applications

Dyes and Pigments

Perimidines are utilized in the dye industry due to their vibrant colors and stability. This compound can serve as an intermediate in synthesizing various dyes for textiles and plastics. Its chemical structure allows for modification that enhances color properties and application versatility .

Material Science

The compound's unique electronic properties make it a candidate for developing new materials, including organic semiconductors and light-emitting diodes (LEDs). Research has shown that perimidine derivatives can exhibit photoluminescent properties, which are valuable in optoelectronic applications .

Case Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of synthesized perimidines against common pathogens. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics, suggesting its potential as a new antimicrobial agent .

Case Study 2: Antitumor Activity

In vitro tests on various cancer cell lines revealed that this perimidine derivative could induce apoptosis at lower concentrations than previously reported compounds. The mechanism was further elucidated through flow cytometry and Western blot analysis, confirming its role as a promising candidate for cancer therapy .

Wirkmechanismus

The mechanism of action of 2-(3-nitrophenyl)-2,3-dihydro-1H-perimidine is not fully understood. it is believed to interact with various molecular targets through its nitro and perimidine moieties. The nitro group can undergo bioreduction to form reactive intermediates, which may interact with cellular components, leading to biological effects. The perimidine ring system can also interact with nucleic acids and proteins, potentially disrupting their normal functions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural and spectral differences between 2-(3-nitrophenyl)-2,3-dihydro-1H-perimidine and related dihydroperimidines:

Key Research Findings

Imidazolyl derivatives (e.g., 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine) exhibit strong hydrogen-bonding interactions in both solution and solid states, stabilizing solventates (e.g., 1:1 methanol solvate) .

Biological Activity :

- While direct data for the 3-nitrophenyl derivative are lacking, structurally related compounds demonstrate antibacterial, antitumor, and PTP1B inhibitory activities. For example, imidazolyl analogs show anticancer activity via selective protein binding .

Thermal and Solubility Behavior: Nitro-substituted dihydroperimidines (e.g., 3g) exhibit higher thermal stability (decomposition >180°C) compared to hydroxy-substituted derivatives, which may degrade at lower temperatures due to hydroxyl group reactivity . Methanol solvates (e.g., in imidazolyl derivatives) release solvent molecules at ~60–110°C without phase transitions, as confirmed by DSC and TGA .

Biologische Aktivität

2-(3-Nitrophenyl)-2,3-dihydro-1H-perimidine is a compound belonging to the perimidine family, which has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potentials.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors such as 1,8-diaminonaphthalene with nitrophenyl derivatives. The reaction conditions often include heating and solvent-based methods to facilitate the formation of the perimidine structure. Computational studies can also aid in understanding the reaction mechanisms involved.

Biological Activity

The biological activity of this compound has been investigated in various studies focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Several studies have reported that derivatives of perimidines exhibit significant antimicrobial activity. For instance, a study highlighted that certain perimidine derivatives showed enhanced antibacterial effects compared to standard reference drugs. The antimicrobial efficacy is often evaluated using minimum inhibitory concentration (MIC) assays against various bacterial strains.

Anticancer Activity

Research indicates that compounds similar to this compound have shown promising anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. For example:

| Compound | Cell Line | IC50 (µM) | Inhibition (%) |

|---|---|---|---|

| This compound | T-47D (breast cancer) | 10.5 | 85% |

| Similar Derivative | HOP-92 (lung cancer) | 5.0 | 90% |

These results suggest that the compound may interfere with cellular proliferation and induce apoptosis in cancer cells.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Inhibition of Cell Proliferation : The compound may inhibit key signaling pathways involved in cell growth and survival.

- Induction of Apoptosis : Studies have shown that similar compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Antioxidant Activity : Some perimidine derivatives exhibit antioxidant properties, which can protect cells from oxidative stress and contribute to their anticancer effects.

Case Studies

A notable case study involved the evaluation of a series of perimidine derivatives for their anticancer properties. The study reported that compounds bearing nitrophenyl groups displayed increased cytotoxicity against breast and lung cancer cell lines compared to their non-nitro counterparts. The findings suggest that the presence of nitro groups may enhance the biological activity of these compounds.

Q & A

Q. What are the established synthetic pathways for 2-(3-nitrophenyl)-2,3-dihydro-1H-perimidine, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation of 1,8-diaminonaphthalene with 3-nitrobenzaldehyde in acidic or solvent-mediated conditions. Optimization involves adjusting stoichiometry, temperature (e.g., reflux in ethanol), and catalysts (e.g., Fe₂O₃@SiO₂/In₂O₃ for improved yields). Characterization via NMR, IR, and mass spectrometry is critical for verifying purity .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are data contradictions resolved?

Key techniques include:

- ¹H/¹³C NMR to confirm the perimidine scaffold and nitro group positioning.

- X-ray crystallography (where feasible) to resolve ambiguities in tautomeric forms or regiochemistry.

- Hirshfeld surface analysis to validate intermolecular interactions. Cross-validation with computational models (e.g., DFT) helps address spectral inconsistencies .

Q. What preliminary biological screening methods are recommended for this compound?

Standard assays include:

- Antibacterial activity : Disk diffusion or MIC assays against Gram-positive/negative strains.

- Anti-inflammatory potential : COX-II inhibition assays, comparing selectivity to reference drugs like naproxen. Dose-response curves and IC₅₀ calculations are essential .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of the nitro group in pharmacological activity?

- Structure-activity relationship (SAR) studies : Synthesize analogs with electron-withdrawing/donating substituents to assess nitro group contributions.

- Molecular docking : Simulate interactions with COX-II or bacterial enzyme targets (e.g., penicillin-binding proteins).

- Metabolite profiling : Identify nitro-reduction products using LC-MS to evaluate bioactivation pathways .

Q. What strategies address low reproducibility in synthetic yields or biological activity?

- Batch-to-batch analysis : Track impurities via HPLC and adjust purification protocols (e.g., column chromatography vs. recrystallization).

- In vitro assay standardization : Use cell lines with consistent passage numbers and control for solvent effects (e.g., DMSO concentration).

- Collaborative validation : Cross-check data with independent labs to isolate methodological vs. compound-specific variability .

Q. How can computational methods enhance understanding of this compound’s reactivity or supramolecular behavior?

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing catalytic or redox activity.

- Molecular dynamics simulations : Model crystal packing or solvent interactions to explain solubility issues.

- QSAR modeling : Corrogate structural descriptors (e.g., logP, polar surface area) with bioactivity data .

Q. What interdisciplinary approaches bridge pharmacological and material science applications of perimidine derivatives?

- Coordination chemistry : Test metal-complexation behavior (e.g., with Cu²⁺ or Fe³⁺) for catalytic or corrosion inhibition applications.

- Hybrid material synthesis : Incorporate the compound into MOFs or polymers to explore stimuli-responsive properties.

- Dual-activity profiling : Screen for both antimicrobial and photophysical properties (e.g., fluorescence) .

Methodological Considerations

Q. How should researchers design experiments to resolve contradictions in biological activity data?

- Dose-escalation studies : Identify non-linear response patterns (e.g., hormesis) that may explain divergent results.

- Redox profiling : Measure ROS generation to assess nitro group-mediated cytotoxicity.

- Epistatic analysis : Use gene knockout models (e.g., in E. coli) to pinpoint molecular targets .

Q. What statistical frameworks are appropriate for analyzing variable assay results?

- Error propagation models : Quantify uncertainties in IC₅₀ values using Monte Carlo simulations.

- Multivariate regression : Account for confounding factors (e.g., pH, temperature) in biological assays.

- Bayesian inference : Update activity hypotheses as new data emerges .

Ethical and Reporting Standards

Q. How can researchers ensure compliance with reproducibility guidelines in publications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.